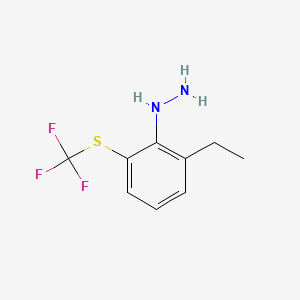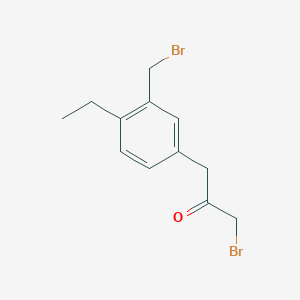![molecular formula C14H13ClF3N3O2 B14060222 (6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methoxy, and trifluoromethoxyphenyl groups. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with 4-(trifluoromethoxy)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate particular enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine stands out due to its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with enhanced performance and specificity.
Eigenschaften
Molekularformel |
C14H13ClF3N3O2 |
|---|---|
Molekulargewicht |
347.72 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-22-13-20-11(15)8-12(21-13)19-7-6-9-2-4-10(5-3-9)23-14(16,17)18/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
FNOZDCSKMDMYIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)Cl)NCCC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)










